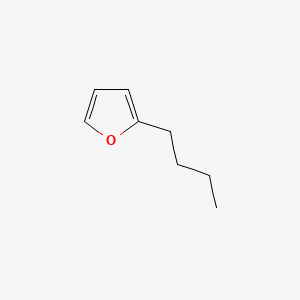

2-Butylfuran

描述

属性

IUPAC Name |

2-butylfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-2-3-5-8-6-4-7-9-8/h4,6-7H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWZIYQNUCXUJJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8073340 | |

| Record name | Furan, 2-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Spicy aroma | |

| Record name | 2-Butylfuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1481/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

139.00 to 140.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Butylfuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040272 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water, Soluble (in ethanol) | |

| Record name | 2-Butylfuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1481/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.884-0.890 | |

| Record name | 2-Butylfuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1481/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4466-24-4 | |

| Record name | 2-Butylfuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4466-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butylfuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004466244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan, 2-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-butylfuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.485 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BUTYLFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81JV9ZYK0D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Butylfuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040272 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Comprehensive Technical Profile of 2-Butylfuran

This document provides essential chemical identification information for 2-butylfuran, a heterocyclic organic compound. It is intended for researchers, scientists, and professionals in drug development and other scientific fields who require precise, verified data for this chemical entity.

Chemical Identity

The fundamental identifiers for this compound are outlined below, providing the standardized nomenclature and registry numbers crucial for unambiguous identification in research and regulatory contexts.

| Identifier | Value |

| CAS Number | 4466-24-4[1][2][3][4] |

| IUPAC Name | This compound[5][6] |

Synonyms:

A variety of synonyms for this compound are recognized in chemical literature and commercial databases. These alternative names are important for comprehensive literature searches and material sourcing.

Logical Relationship of Identifiers

The following diagram illustrates the hierarchical relationship between the common name, the systematic IUPAC name, and the definitive CAS Registry Number for this compound.

References

The Occurrence of 2-Butylfuran in Nature: A Technical Overview for Researchers

Introduction

2-Butylfuran is a heterocyclic organic compound belonging to the furan family, characterized by a butyl group substitution at the second position of the furan ring.[1][2][3] It is recognized as a volatile compound that contributes to the aroma and flavor profiles of various natural and processed foods.[2][4][5] This technical guide provides a comprehensive overview of the natural occurrence of this compound in food and plant species, details on its formation, and the analytical methodologies employed for its detection and quantification. This document is intended for researchers, scientists, and professionals in the fields of food science, natural product chemistry, and drug development.

Natural Occurrence of this compound

This compound has been identified as a constituent in a variety of plant species and a range of cooked foods.[1][2] Its presence is often associated with the characteristic flavor and aroma of these products.

In Plant Species:

The presence of this compound has been reported in the following plant species:

-

Chrysopogon zizanioides : This perennial grass, commonly known as vetiver, is one of the documented plant sources of this compound.[1]

-

Coffea canephora : A species of coffee plant, robusta coffee, has been found to contain this compound.

-

Sauromatum guttatum : Also known as the Voodoo lily, this plant is another documented source.[6]

In Food Products:

This compound is a notable volatile compound found in a diverse array of food items, often formed during thermal processing.[4] Foods where this compound has been detected include:

-

Meat and Poultry : It is found in cooked beef, chicken, and pork.[2][5][7]

-

Fruits : Cranberries are a known fruit source of this compound.[2][5][7]

-

Vegetables : Tomatoes have been reported to contain this compound.[2][5]

-

Beverages : It is a component of the aroma profile of coffee and buckwheat tea.[2][5]

-

Soy Products : this compound has been identified in tofu (soybean curd), where its formation can be linked to the Maillard reaction and caramelization.[8]

-

Other Cooked Foods : The compound has also been found in boiled eggs, roasted hazelnuts, and roasted peanuts.[7]

Quantitative Data on this compound

| Food Category | Recommended Usage Level (ppm) |

| Oils and Fats | 2 - 10 |

| Dairy Products | 3 - 15 |

| Snack Foods and Seasonings | 5 - 25 |

| Processed Fruits | 2 - 10 |

| Cereals and Cereal Products | 2 - 10 |

| Bakery Wares | 5 - 25 |

| Soups | 2 - 10 |

| Confectionery | 4 - 20 |

Source: The Good Scents Company, Perflavory[7][9]

Formation of this compound

The presence of this compound in food is largely attributed to chemical reactions occurring during thermal processing.

Lipid Oxidation and Amino Acid Catalysis:

One significant pathway for the formation of this compound is through the lipid oxidation of α,β-unsaturated aldehydes.[10] Specifically, 2-octenal, a lipid-derived aldehyde, can be converted to this compound.[10] This reaction is notably catalyzed by the presence of amino acids, peptides, and proteins under dry-roasting conditions and involves radical mechanisms under oxidizing conditions.[10]

Maillard Reaction and Carbohydrate Degradation:

The Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor, is another key pathway for the formation of furan and its derivatives.[4][8] The thermal degradation of carbohydrates, such as glucose, lactose, and fructose, is a primary source of furans in food.[4]

Experimental Protocols for Detection and Quantification

The analysis of this compound in food and plant matrices typically involves volatile compound extraction followed by chromatographic separation and detection.

Sample Preparation and Extraction:

A common and effective technique for extracting volatile and semi-volatile compounds like this compound from food matrices is Headspace Solid-Phase Microextraction (HS-SPME) .[11][12][13]

-

Homogenization : Solid food samples are typically homogenized to create a uniform matrix.

-

Vial Preparation : A known weight of the homogenized sample is placed in a headspace vial. Often, a salt solution (e.g., NaCl) is added to increase the ionic strength of the aqueous phase, which enhances the release of volatile compounds into the headspace.[14]

-

Equilibration : The vial is sealed and heated to a specific temperature (e.g., 30-60°C) for a set time to allow the volatile compounds to equilibrate between the sample and the headspace.[14][15]

-

Extraction : An SPME fiber (e.g., Carboxen/Polydimethylsiloxane - CAR/PDMS) is exposed to the headspace for a defined period to adsorb the analytes.[15]

Chromatographic Analysis:

Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used analytical technique for the separation and identification of this compound.[13][14][15][16]

-

Desorption : The SPME fiber is inserted into the hot injector of the gas chromatograph, where the adsorbed volatile compounds are thermally desorbed onto the GC column.[15]

-

Separation : The compounds are separated based on their boiling points and affinity for the stationary phase of the GC column (e.g., CP-Wax 52 CB).[16]

-

Detection and Quantification : The separated compounds are detected by a mass spectrometer, which provides mass spectra for identification. Quantification can be performed using an external standard calibration or the standard addition method to account for matrix effects.[14] Selected Ion Monitoring (SIM) mode is often used to enhance sensitivity and selectivity for target analytes.[14][17]

The limit of detection (LOD) and limit of quantitation (LOQ) for furan derivatives, including this compound, can be in the low ng/g range, demonstrating the high sensitivity of these methods.[15][16] For instance, in some studies, the LOD for various furan derivatives ranged from 0.018 to 0.035 ng/g.[16]

Conclusion

This compound is a significant flavor and aroma compound found naturally in several plant species and formed during the thermal processing of a wide variety of foods, including meats, fruits, vegetables, and beverages. Its formation is primarily linked to lipid oxidation catalyzed by amino acids and the Maillard reaction. The standard analytical approach for its detection and quantification is HS-SPME followed by GC-MS, a highly sensitive and reliable method. A thorough understanding of the occurrence and formation of this compound is essential for food quality control, flavor chemistry research, and the development of novel food products.

References

- 1. This compound | C8H12O | CID 20534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 4466-24-4 [chemicalbook.com]

- 3. This compound (CHEBI:89750) [ebi.ac.uk]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Cas 4466-24-4,this compound | lookchem [lookchem.com]

- 6. The Pherobase Floral Compound: this compound (C8H12O) [pherobase.com]

- 7. 2-butyl furan, 4466-24-4 [thegoodscentscompany.com]

- 8. researchgate.net [researchgate.net]

- 9. 2-butyl furan, 4466-24-4 [perflavory.com]

- 10. Amino acid catalysis of 2-alkylfuran formation from lipid oxidation-derived α,β-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An efficient method for the simultaneous determination of furan, 2-methylfuran and 2-pentylfuran in fruit juices by headspace solid phase microextraction and gas chromatography-flame ionisation detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Volatile compounds as markers of tofu (soybean curd) freshness during storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification of volatile compounds in soybean at various developmental stages using solid phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. gcms.labrulez.com [gcms.labrulez.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

Spectroscopic data of 2-Butylfuran including NMR, IR, and MS

This guide provides a comprehensive overview of the spectroscopic data for 2-butylfuran, a key volatile organic compound found in various natural products and food aromas. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for researchers in the fields of analytical chemistry, food science, and drug development for the identification and quantification of this compound.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the tables below, providing a quick reference for its characteristic spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.27 | t | 1H | H-5 (furan) |

| 6.28 | dd | 1H | H-4 (furan) |

| 5.98 | d | 1H | H-3 (furan) |

| 2.61 | t | 2H | -CH₂- (butyl chain, α to furan) |

| 1.62 - 1.52 | m | 2H | -CH₂- (butyl chain) |

| 1.41 - 1.31 | m | 2H | -CH₂- (butyl chain) |

| 0.92 | t | 3H | -CH₃ (butyl chain) |

¹³C NMR (Carbon-13 NMR) Data [1]

| Chemical Shift (δ) ppm | Assignment |

| 156.4 | C-2 (furan) |

| 141.8 | C-5 (furan) |

| 110.1 | C-4 (furan) |

| 104.9 | C-3 (furan) |

| 30.5 | -CH₂- (butyl chain) |

| 27.8 | -CH₂- (butyl chain, α to furan) |

| 22.2 | -CH₂- (butyl chain) |

| 13.8 | -CH₃ (butyl chain) |

Infrared (IR) Spectroscopy[2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3125 | Weak | =C-H stretch (furan) |

| 2959, 2931, 2872 | Strong | C-H stretch (butyl chain) |

| 1595 | Medium | C=C stretch (furan) |

| 1466 | Medium | C-H bend (butyl chain) |

| 1012 | Strong | C-O-C stretch (furan) |

| 735 | Strong | =C-H out-of-plane bend (furan) |

Mass Spectrometry (MS)[3][4]

Electron Ionization (EI) Mass Spectrum

| m/z | Relative Intensity (%) | Assignment |

| 124 | 28 | [M]⁺ (Molecular Ion) |

| 81 | 100 | [M - C₃H₇]⁺ or [C₅H₅O]⁺ |

| 53 | 21 | [C₄H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: [2][3][4][5][6]

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Filter the solution through a Pasteur pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

¹H NMR Spectroscopy Protocol:

-

Insert the prepared NMR tube into the spectrometer's spinner turbine.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy Protocol: [7][8][9]

-

Follow the same sample preparation and initial spectrometer setup as for ¹H NMR.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay may be required compared to ¹H NMR.

-

Process the data similarly to the ¹H NMR spectrum.

-

Reference the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid): [10][11][12][13][14]

-

Place one to two drops of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first, creating a thin liquid film between the plates.

-

Mount the "sandwich" plates in the spectrometer's sample holder.

IR Spectroscopy Protocol:

-

Record a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor.

-

Place the sample holder with the prepared salt plates into the spectrometer's beam path.

-

Acquire the IR spectrum over the desired range, typically 4000-400 cm⁻¹.

-

The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol: [15][16][17]

-

Inject a small volume (typically 1 µL) of the prepared solution into the gas chromatograph.

-

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column temperature is programmed to ramp up, separating the components of the sample based on their boiling points and interactions with the stationary phase.

-

As this compound elutes from the column, it enters the mass spectrometer.

-

In the ion source (typically using electron ionization at 70 eV), the molecules are bombarded with electrons, causing ionization and fragmentation.

-

The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.

-

The resulting mass spectrum shows the relative abundance of each fragment ion.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

- 1. This compound(4466-24-4) 13C NMR spectrum [chemicalbook.com]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. research.reading.ac.uk [research.reading.ac.uk]

- 4. NMR Sample Preparation [nmr.chem.umn.edu]

- 5. sites.bu.edu [sites.bu.edu]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. chem.uiowa.edu [chem.uiowa.edu]

- 8. sc.edu [sc.edu]

- 9. epfl.ch [epfl.ch]

- 10. webassign.net [webassign.net]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. homework.study.com [homework.study.com]

- 13. researchgate.net [researchgate.net]

- 14. scribd.com [scribd.com]

- 15. Mass Spectrometry of Volatile Organic Compounds - ChemistryViews [chemistryviews.org]

- 16. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 17. 3.2.1. Extraction and Analysis of Volatile Organic Compounds (VOCs) [bio-protocol.org]

Physical properties of 2-Butylfuran: boiling point, density, and solubility

An In-depth Technical Guide to the Physical Properties of 2-Butylfuran

This technical guide provides a comprehensive overview of the core physical properties of this compound (CAS No. 4466-24-4), a heterocyclic organic compound. Intended for researchers, scientists, and professionals in drug development, this document compiles essential data on its boiling point, density, and solubility. Detailed methodologies for the experimental determination of these properties are also presented to facilitate laboratory work.

Core Physical Properties of this compound

This compound is a colorless liquid with a spicy aroma.[1][2] It is a member of the furan class of compounds, where the hydrogen at position 2 is substituted by a butyl group.[1][2]

Data Presentation

The quantitative physical properties of this compound are summarized in the table below for clear reference and comparison.

| Physical Property | Value | Conditions |

| Boiling Point | 139.00 to 140.00 °C | @ 760.00 mm Hg[1][3] |

| 59.00 °C | @ 45.00 mm Hg[3] | |

| 146.2 °C | @ 760 mmHg[4] | |

| Density | 0.884 to 0.890 g/cm³ | @ 25.00 °C (Specific Gravity)[3] |

| Water Solubility | Insoluble[1][5] | - |

| 124.9 mg/L | -[3] | |

| Solubility in other solvents | Soluble in alcohol[1][3] | - |

| Molecular Weight | 124.18 g/mol [1] | - |

| Molecular Formula | C₈H₁₂O[3] | - |

Experimental Protocols

While specific experimental protocols for the determination of this compound's physical properties are not detailed in the reviewed literature, standard methodologies for organic compounds are applicable.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure substance, the boiling point is a constant at a given pressure and is a key indicator of purity.[6][7]

Method 1: Distillation A simple distillation apparatus can be used to determine the boiling point of a liquid sample of sufficient volume (typically >5 mL).

-

Apparatus: Distilling flask, condenser, receiving flask, thermometer, and a heat source.

-

Procedure:

-

The liquid is placed in the distilling flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distilling flask to accurately measure the temperature of the vapor that is in equilibrium with the liquid.

-

The liquid is heated to a boil.

-

The temperature is recorded when the vapor condensation front is stable on the thermometer bulb and there is a steady distillation rate. This temperature represents the boiling point.[8]

-

Method 2: Thiele Tube (Micro Method) This method is suitable for small sample volumes.

-

Apparatus: Thiele tube, thermometer, small test tube (e.g., Durham tube), and a sealed capillary tube.

-

Procedure:

-

A few drops of the liquid are placed in the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed in the liquid.

-

The test tube is attached to a thermometer and immersed in a Thiele tube containing heating oil.

-

The Thiele tube is gently heated. A stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is discontinued, and the apparatus is allowed to cool slowly.

-

The temperature at which the liquid just begins to be drawn into the capillary tube is recorded as the boiling point.[8][9]

-

Determination of Density

Density is the mass of a substance per unit volume. For liquids, it is often measured using a pycnometer or a vibrating tube densimeter.

Method: Vibrating Tube Densitometer This modern instrument provides rapid and accurate density measurements.

-

Principle: A U-shaped tube is electronically excited to vibrate at its characteristic frequency. This frequency changes when the tube is filled with a sample. The change in frequency is directly related to the density of the sample.

-

Procedure:

-

The instrument is calibrated using two standards of known density, typically dry air and pure water.

-

The sample is injected into the clean, dry U-tube.

-

The instrument measures the oscillation period and calculates the density of the sample.

-

The temperature of the sample is precisely controlled by the instrument.[10]

-

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. For organic compounds, solubility is typically tested in a range of solvents to classify the compound.

Qualitative Solubility Tests: These tests provide a general understanding of the compound's polarity and functional groups.

-

Procedure:

-

Approximately 0.1 g of the solid or 0.2 mL of the liquid sample is added to a test tube.

-

About 3 mL of the solvent (e.g., water, 5% NaOH, 5% NaHCO₃, 5% HCl, concentrated H₂SO₄, organic solvents like ether) is added in portions, with vigorous shaking after each addition.[11][12]

-

The compound is considered soluble if it forms a homogeneous solution with no visible particles or layers.[13]

-

-

Interpretation for this compound:

Visualizations

The following diagram illustrates a general experimental workflow for the physical characterization of an unknown liquid organic compound like this compound.

Caption: Workflow for determining the physical properties of an organic liquid.

References

- 1. This compound | C8H12O | CID 20534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 4466-24-4 [chemicalbook.com]

- 3. 2-butyl furan, 4466-24-4 [thegoodscentscompany.com]

- 4. CAS 4466-24-4 | this compound - Synblock [synblock.com]

- 5. Page loading... [wap.guidechem.com]

- 6. alnoor.edu.iq [alnoor.edu.iq]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. researchgate.net [researchgate.net]

- 11. scribd.com [scribd.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. Chemistry Online @ UTSC [utsc.utoronto.ca]

2-Butylfuran: A Technical Guide to its Role as a Metabolite in Humans and Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Butylfuran, a volatile organic compound, has been identified as a metabolite in both the plant and animal kingdoms. In humans, it has been detected in biological samples such as saliva and feces, suggesting its origin from either endogenous metabolic processes or exogenous sources like diet and the gut microbiome. In the plant realm, it is a known constituent of species like Chrysopogon zizanioides (vetiver grass). The metabolic fate of this compound in humans is hypothesized to follow the pathway of other furan derivatives, involving cytochrome P450-mediated oxidation to reactive and potentially cytotoxic intermediates. This technical guide provides a comprehensive overview of the current knowledge on this compound as a metabolite, including its detection, hypothetical metabolic pathways, and the analytical methodologies employed for its study. While quantitative data remains limited, this document consolidates available information to support further research into the biological significance and potential toxicological implications of this furan derivative.

Introduction

This compound is a heterocyclic aromatic compound characterized by a furan ring substituted with a butyl group. Its presence as a metabolite in both humans and plants has prompted interest in its biochemical origins and physiological roles.[1][2] In humans, volatile organic compounds like this compound can serve as potential biomarkers for physiological or pathological states, offering non-invasive diagnostic possibilities. In plants, such compounds often play roles in defense, signaling, and as components of essential oils.

This guide aims to provide a detailed technical overview of this compound as a metabolite, focusing on its presence in biological systems, putative metabolic pathways, and the analytical techniques utilized for its identification and quantification.

This compound in Humans

Presence and Distribution

This compound has been identified as a component of the human metabolome, with its presence confirmed in:

The precise concentrations of this compound in these matrices have not been reported in the reviewed literature. Its presence in feces suggests a potential link to gut microbiota metabolism or dietary intake.

Hypothetical Metabolic Pathway

While the specific metabolic pathway of this compound has not been elucidated, it is hypothesized to follow the established route for furan and other alkylfurans. This pathway involves enzymatic oxidation by cytochrome P450 enzymes, primarily CYP2E1, in the liver.

The proposed metabolic activation proceeds as follows:

-

Oxidation: The furan ring of this compound is oxidized by CYP2E1.

-

Formation of a Reactive Aldehyde: This oxidation leads to the formation of a highly reactive α,β-unsaturated dialdehyde intermediate. In the case of furan, this metabolite is cis-2-butene-1,4-dial (BDA). For this compound, the analogous reactive intermediate would be a substituted dialdehyde.

-

Cellular Adduct Formation: The reactive aldehyde can form covalent adducts with cellular nucleophiles such as proteins and DNA, which can lead to cellular damage and toxicity.

This metabolic activation is a critical step in the toxicity of furan compounds, which have been classified as possibly carcinogenic to humans.

Hypothetical metabolic activation of this compound in humans.

This compound in Plants

Occurrence

This compound is a known volatile constituent of several plant species. Notably, it has been identified in:

-

Chrysopogon zizanioides (Vetiver Grass): A perennial grass known for its aromatic essential oil.[2]

Biosynthetic Pathway

The biosynthetic pathway of simple alkylfurans like this compound in plants has not yet been elucidated. The biosynthesis of furan fatty acids in bacteria has been studied and involves a series of enzymatic steps including methylation and desaturation of fatty acids, followed by oxygen incorporation to form the furan ring. It is plausible that plant biosynthesis of this compound involves modifications of fatty acid precursors, but the specific enzymes and intermediates remain unknown.

Hypothesized biosynthetic pathway of this compound in plants.

Data Presentation

Currently, there is a lack of quantitative data for the concentration of this compound in human and plant tissues in the reviewed scientific literature. The tables below are structured to incorporate such data as it becomes available.

Table 1: Concentration of this compound in Human Biological Samples

| Biospecimen | Concentration Range | Method of Detection | Reference |

| Saliva | Detected, Not Quantified | GC-MS | [1] |

| Feces | Detected, Not Quantified | GC-MS | [1] |

Table 2: Concentration of this compound in Plant Tissues

| Plant Species | Tissue | Concentration Range | Method of Detection | Reference |

| Chrysopogon zizanioides | Not Specified | Data not available | Not Specified | [2] |

Experimental Protocols

The analysis of this compound, a volatile compound, is typically performed using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). The following is a generalized protocol synthesized from methodologies used for furan derivatives in various matrices.

Analysis of this compound in Saliva (Proposed Protocol)

This protocol is a proposed workflow based on established methods for volatile organic compounds in saliva.

Proposed workflow for the analysis of this compound in saliva.

Detailed Steps:

-

Sample Collection: Collect unstimulated saliva by passive drooling into a sterile container.

-

Sample Preparation:

-

Transfer a precise volume (e.g., 1 mL) of saliva into a 20 mL headspace vial.

-

Spike the sample with an appropriate internal standard (e.g., deuterated furan) to correct for matrix effects and variations in extraction efficiency.

-

Optionally, add a saturated sodium chloride solution to enhance the volatility of the analytes (salting-out effect).

-

Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

-

-

HS-SPME Procedure:

-

Place the vial in an autosampler with an incubator.

-

Incubate the sample at a controlled temperature (e.g., 50°C) for a specific duration (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.

-

Expose a suitable SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined extraction time (e.g., 30 minutes) to adsorb the analytes.

-

-

GC-MS Analysis:

-

Injection: The SPME fiber is automatically introduced into the hot GC injection port for thermal desorption of the analytes.

-

Chromatographic Separation: Use a capillary column suitable for volatile compounds (e.g., a wax or 5% phenyl-methylpolysiloxane column). A typical temperature program would start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to elute all compounds of interest.

-

Mass Spectrometry: Operate the mass spectrometer in either full scan mode for initial identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.

-

-

Quantification: Generate a calibration curve using standard solutions of this compound at different concentrations, prepared in a matrix similar to saliva if possible. The concentration of this compound in the samples is then calculated based on the area ratio of the analyte to the internal standard.

Analysis of this compound in Plant Material (Proposed Protocol)

-

Sample Preparation:

-

Homogenize fresh or freeze-dried plant material (e.g., leaves or roots of Chrysopogon zizanioides) to a fine powder.

-

Weigh a precise amount of the homogenized sample (e.g., 1 g) into a 20 mL headspace vial.

-

Add a defined volume of deionized water or a buffer solution.

-

Spike with an internal standard.

-

Seal the vial.

-

-

HS-SPME and GC-MS Analysis: Follow the procedure outlined in section 5.1, optimizing incubation time, temperature, and extraction time for the specific plant matrix.

Signaling Pathways and Biological Activity

Currently, there is no direct evidence in the scientific literature linking this compound to specific signaling pathways in either human or plant cells. However, the known metabolism of furan to the reactive intermediate BDA suggests that this compound could have similar biological activities related to cellular stress and toxicity. BDA is known to cause oxidative stress and can react with cellular components, potentially triggering stress-response pathways. Further research is needed to investigate the specific cellular effects and potential signaling roles of this compound.

Conclusion and Future Directions

This compound is an established metabolite in humans and plants, yet significant knowledge gaps remain. The lack of quantitative data on its concentration in biological tissues is a major limitation in assessing its physiological or pathological significance. Future research should focus on:

-

Developing and validating sensitive analytical methods for the quantification of this compound in human saliva, feces, and various plant tissues.

-

Elucidating the specific metabolic pathway of this compound in humans, including the identification of its reactive metabolites and their cellular targets.

-

Investigating the biosynthetic pathway of this compound in plants, particularly in species like Chrysopogon zizanioides.

-

Exploring the potential biological activities and signaling effects of this compound in both human and plant cells to understand its functional role.

Addressing these research questions will provide a more complete understanding of the role of this compound as a metabolite and its potential implications for human health and plant biology.

References

Thermal Degradation of Ascorbic Acid and its Role in the Formation of 2-Butylfuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ascorbic acid (Vitamin C), a vital nutrient and common pharmaceutical excipient, is susceptible to thermal degradation, leading to the formation of a complex array of products. Among these are furanic compounds, which are of significant interest due to their potential physiological effects. This technical guide provides an in-depth exploration of the thermal degradation of ascorbic acid with a specific focus on the mechanistic pathways leading to the formation of 2-butylfuran. Contrary to a direct degradation route, this guide elucidates a multi-component pathway involving the interaction of ascorbic acid with lipid degradation products. This document summarizes quantitative data from model systems, details experimental protocols for investigation, and provides visualizations of the proposed chemical pathways and experimental workflows.

Introduction

The thermal processing and storage of pharmaceutical formulations and food products containing ascorbic acid can lead to its degradation, impacting product stability, efficacy, and safety. A significant consequence of this degradation is the formation of furan and its alkylated derivatives. While the formation of furan and 2-methylfuran from ascorbic acid is well-documented, the origins of longer-chain alkylfurans, such as this compound, are less direct and involve more complex chemical interactions. This guide posits that the formation of this compound is not a primary result of ascorbic acid degradation alone but arises from the interplay between ascorbic acid's thermal decomposition and the oxidative degradation of lipids, which are often co-existent in various matrices.

The Role of Ascorbic Acid in Furan Formation

Under thermal stress, ascorbic acid undergoes a series of reactions including oxidation, dehydration, and cyclization to form various degradation products, including furan and 2-methylfuran. The reaction conditions, particularly pH and temperature, significantly influence the yield of these compounds.

Quantitative Data on Furan and Methylfuran Formation

The following table summarizes the quantitative yield of furan and 2-methylfuran from the thermal treatment of ascorbic acid under different model conditions. It is important to note that these studies did not report the formation of this compound from ascorbic acid alone.

| Condition | Precursor(s) | Product | Yield (μmol/mol of Ascorbic Acid) | Reference |

| Dry-heating | Ascorbic Acid | Furan | ~2000 | [1][2] |

| Pressure Cooking (pH 4) | Ascorbic Acid | Furan | 58 | [1][2] |

| Pressure Cooking (pH 7) | Ascorbic Acid | Furan | 3.7 | [1][2] |

| Pressure Cooking (pH 7) | Ascorbic Acid + Phenylalanine | 2-Methylfuran | ~1000 | [1][2] |

Proposed Pathway for this compound Formation: An Interplay of Ascorbic Acid and Lipid Degradation

The formation of this compound necessitates a four-carbon butyl side chain, which is not inherent to the structure of ascorbic acid. The most plausible source of this butyl group is the thermal-oxidative degradation of polyunsaturated fatty acids (PUFAs), such as linoleic acid. These fatty acids break down to form various aldehydes, including 2-octenal, which can then cyclize to form this compound.

Ascorbic acid can play a dual role in this process:

-

Pro-oxidant Activity: In the presence of metal ions (e.g., Fe²⁺, Cu²⁺), ascorbic acid can act as a pro-oxidant, accelerating the rate of lipid oxidation and thereby increasing the pool of aldehyde precursors for this compound formation.[3][4]

-

Source of Reactive Carbonyls: Degradation of ascorbic acid itself produces reactive carbonyl species that can potentially participate in condensation reactions with lipid-derived intermediates, although this is less likely to be the primary route for the butyl side chain.

The formation of 2-alkylfurans from lipid-derived α,β-unsaturated aldehydes is significantly catalyzed by amino acids.[1][5]

Proposed General Mechanism

The following diagram illustrates the proposed multi-component pathway for the formation of this compound.

Experimental Protocols

To investigate the proposed mechanism, a model system approach is recommended. The following protocols outline key experiments.

Model System Preparation and Thermal Treatment

Objective: To simulate the conditions under which this compound may be formed from the interaction of ascorbic acid and a lipid source.

Materials:

-

L-Ascorbic acid

-

Linoleic acid (as a representative PUFA)

-

Phosphate buffer (to control pH)

-

An amino acid (e.g., glycine or lysine) as a catalyst

-

Deionized water

-

Headspace vials (20 mL) with PTFE/silicone septa

Procedure:

-

Prepare a stock solution of ascorbic acid in deionized water.

-

Prepare a stock emulsion of linoleic acid in phosphate buffer using a homogenizer.

-

Prepare a stock solution of the amino acid in deionized water.

-

In a series of headspace vials, combine the ascorbic acid solution, linoleic acid emulsion, and amino acid solution to achieve desired final concentrations. A full factorial design can be employed to study the effects of each component.

-

Control vials should be prepared, including:

-

Ascorbic acid alone

-

Linoleic acid alone

-

Ascorbic acid + Linoleic acid (without amino acid)

-

Linoleic acid + Amino acid (without ascorbic acid)

-

-

Seal the vials and heat them in a thermostatically controlled oven or heating block at a specific temperature (e.g., 120°C) for a defined period. A time-course study is recommended to understand the kinetics of formation.

-

After heating, immediately cool the vials in an ice bath to quench the reactions.

Quantitative Analysis of this compound by Headspace-SPME-GC-MS

Objective: To identify and quantify the amount of this compound formed in the model system.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Headspace autosampler with Solid-Phase Microextraction (SPME) capability

-

SPME fiber (e.g., DVB/CAR/PDMS)

Procedure:

-

Sample Preparation: Use the heated and cooled headspace vials directly.

-

Internal Standard: Spike each vial with a known amount of an internal standard (e.g., this compound-d9) prior to analysis.

-

SPME Conditions:

-

Equilibration time and temperature: e.g., 15 minutes at 60°C.

-

Extraction time: e.g., 30 minutes at 60°C.

-

Desorption: In the GC inlet at a high temperature (e.g., 250°C) for a few minutes.

-

-

GC-MS Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C).

-

Carrier Gas: Helium at a constant flow rate.

-

MS Conditions: Electron ionization (EI) at 70 eV. Scan mode for initial identification and Selected Ion Monitoring (SIM) mode for quantification.

-

-

Quantification: Create a calibration curve using standards of this compound and the internal standard. The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Experimental Workflow Diagram

The following diagram outlines the experimental workflow for studying the formation of this compound.

Conclusion

The formation of this compound in matrices containing ascorbic acid is a complex process that likely does not proceed from the direct thermal degradation of the vitamin alone. A more scientifically plausible explanation involves a multi-component reaction pathway where ascorbic acid influences the oxidative degradation of lipids, which in turn produce the necessary precursors for this compound. This guide provides a foundational understanding of this proposed mechanism, supported by existing literature on furan formation and lipid oxidation. The detailed experimental protocols and workflows presented herein offer a robust framework for researchers and scientists to further investigate this phenomenon, quantify the formation of this compound under various conditions, and ultimately, to better control its presence in pharmaceutical and food products.

References

- 1. Amino acid catalysis of 2-alkylfuran formation from lipid oxidation-derived α,β-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. How the multiple antioxidant properties of ascorbic acid affect lipid oxidation in oil-in-water emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Maillard Reaction's Unconventional Role in 2-Butylfuran Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the formation of 2-Butylfuran, a significant volatile compound, with a particular focus on the often-misattributed role of the Maillard reaction. Contrary to the classical understanding of the Maillard reaction, which involves the interaction of amino acids and reducing sugars, the primary pathway to this compound synthesis is now understood to originate from the thermal degradation of lipids. This document elucidates the nuanced mechanism, wherein amino acids, key players in the Maillard reaction, act as potent catalysts in the conversion of lipid-derived precursors into this compound. This guide furnishes detailed experimental protocols, quantitative data analysis, and visual diagrams of the involved pathways to provide a comprehensive resource for researchers in food science, flavor chemistry, and drug development, where furan ring systems are of significant interest.

Introduction: Shifting the Paradigm from Sugars to Lipids

The Maillard reaction, a cornerstone of flavor chemistry, is a complex cascade of non-enzymatic browning reactions between amino acids and reducing sugars that generates a plethora of volatile and non-volatile compounds.[1][2] While this reaction is a well-established source of many furanic compounds, such as furan and 2-methylfuran, the formation of this compound proceeds through a distinct and separate pathway.[3]

Recent scientific evidence has demonstrated that the principal precursor for this compound is not a carbohydrate derivative, but rather 2-octenal , an α,β-unsaturated aldehyde generated from the oxidation of polyunsaturated fatty acids, particularly linoleic acid.[4][5] The critical link to the Maillard reaction lies in the catalytic role of amino acids, peptides, and proteins. These nitrogenous compounds, central to the Maillard process, have been shown to drastically accelerate the conversion of 2-octenal to this compound under thermal processing conditions.[4][6] This guide will dissect this pivotal interplay between lipid oxidation and amino acid catalysis.

The Chemical Pathway: An Amino Acid-Catalyzed Cyclization

The formation of this compound from 2-octenal is not a spontaneous thermal rearrangement. Instead, it is a catalyzed reaction requiring oxidizing conditions and the involvement of radical species.[4] While the precise, step-by-step radical mechanism is a subject of ongoing research, the available evidence points to a pathway initiated by the interaction of the amino acid with the α,β-unsaturated aldehyde.

Proposed Signaling Pathway

The following diagram illustrates the proposed catalytic cycle, highlighting the key stages of the reaction.

Caption: High-level overview of this compound formation.

Quantitative Analysis of Amino Acid Catalysis

A pivotal study by Adams et al. (2011) demonstrated that the addition of an amino acid to an α,β-unsaturated aldehyde drastically increases the formation of the corresponding 2-alkylfuran under dry-roasting conditions.[4] While the full quantitative dataset from this specific study is not publicly available in tabulated form, the findings consistently show a significant increase in yield in the presence of amino acids, peptides, and proteins.

For the purpose of this guide, we present a qualitative summary based on the available literature. Further research is encouraged to establish a comprehensive quantitative comparison of the catalytic efficiency of various amino acids.

| Precursor System | Condition | This compound Formation | Reference |

| 2-Octenal | Dry-roasting | Low | [4] |

| 2-Octenal + Amino Acid | Dry-roasting | Drastically Increased | [4] |

| 2-Octenal + Peptide | Dry-roasting | Catalyzed Formation | [4] |

| 2-Octenal + Protein | Dry-roasting | Catalyzed Formation | [4] |

Table 1: Qualitative summary of the catalytic effect of amino compounds on this compound formation from 2-octenal.

Experimental Protocols

The following sections provide detailed methodologies for the investigation of this compound formation in a laboratory setting.

Experimental Workflow for Model System Analysis

The diagram below outlines a typical workflow for studying the amino acid-catalyzed formation of this compound from 2-octenal in a model system.

Caption: A typical experimental workflow for this compound analysis.

Detailed Methodology: Model System Preparation and Thermal Reaction

This protocol is based on the "dry-roasting" conditions described in the literature for studying the formation of 2-alkylfurans from α,β-unsaturated aldehydes.[4]

Objective: To induce the formation of this compound from 2-octenal with and without an amino acid catalyst.

Materials:

-

2-Octenal (≥95% purity)

-

Amino acid (e.g., L-lysine, L-cysteine, glycine)

-

Inert support material (e.g., silica gel, celite)

-

Screw-cap glass vials (e.g., 20 mL headspace vials) with PTFE/silicone septa

-

Oven or heating block capable of maintaining a constant temperature (e.g., 180°C)

Procedure:

-

Preparation of Reactant Mixture:

-

In a microcentrifuge tube, prepare a stock solution of 2-octenal in a suitable solvent (e.g., methanol) at a known concentration.

-

Prepare a stock solution of the chosen amino acid in water or a suitable buffer.

-

In a clean headspace vial, add a measured amount of the inert support material (e.g., 1 g).

-

Spike the support material with a precise volume of the 2-octenal stock solution.

-

For the catalyzed reaction, add a precise volume of the amino acid stock solution to the same vial. For the control (uncatalyzed) reaction, add an equivalent volume of the solvent used for the amino acid solution.

-

Gently mix the contents of the vial to ensure even distribution of the reactants on the support material.

-

Allow the solvent to evaporate under a gentle stream of nitrogen or in a fume hood.

-

-

Thermal Reaction:

-

Securely cap the vial.

-

Place the vial in a preheated oven or heating block set to the desired reaction temperature (e.g., 180°C).

-

Heat for a specified duration (e.g., 30 minutes).

-

After the reaction time, remove the vial and allow it to cool to room temperature.

-

Detailed Methodology: GC-MS Analysis

This protocol outlines the analysis of the volatile compounds formed in the model system, with a focus on the quantification of this compound.

Objective: To identify and quantify this compound in the headspace of the reaction vial.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Headspace Autosampler with Solid-Phase Microextraction (SPME) capability

-

SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

GC-MS Parameters (Example):

| Parameter | Setting | Reference |

| SPME | ||

| Fiber Type | DVB/CAR/PDMS | [7] |

| Equilibration Temp. | 60°C | [8] |

| Equilibration Time | 15 min | [8] |

| Extraction Time | 30 min | [8] |

| Desorption Temp. | 250°C | [7] |

| Desorption Time | 2 min | [7] |

| GC | ||

| Injector Temp. | 250°C | |

| Carrier Gas | Helium | |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | |

| Oven Program | 40°C (2 min), ramp 5°C/min to 250°C, hold 5 min | |

| MS | ||

| Ionization Mode | Electron Impact (EI) | |

| Ionization Energy | 70 eV | |

| Mass Range | m/z 35-350 | [8] |

| Monitored Ions (for SIM) | m/z 124 (molecular ion), 81, 53 |

Table 2: Example GC-MS parameters for the analysis of this compound.

Procedure:

-

Headspace Sampling:

-

Place the cooled reaction vial in the headspace autosampler.

-

The autosampler will perform the SPME extraction according to the parameters defined in Table 2.

-

-

GC-MS Analysis:

-

The SPME fiber is automatically injected into the GC inlet for desorption and analysis.

-

The separated compounds are detected by the mass spectrometer.

-

-

Identification and Quantification:

-

This compound is identified by comparing its retention time and mass spectrum to that of an authentic standard.

-

Quantification is performed by creating a calibration curve using standards of this compound at known concentrations and an internal standard (e.g., d4-furan).

-

Conclusion

The formation of this compound is a compelling example of the intricate and sometimes non-traditional interactions that occur during the thermal processing of food and other biological materials. While the Maillard reaction, in its classical sense, is not the direct origin of this furan derivative, its key components—amino acids—play an indispensable catalytic role. The true genesis of this compound lies in the oxidation of lipids, which provides the necessary α,β-unsaturated aldehyde precursor, 2-octenal.

For researchers in drug development, understanding these alternative pathways to the formation of furan rings is crucial, as these heterocycles are common scaffolds in pharmaceutical compounds. The methodologies and mechanistic insights provided in this guide offer a foundational understanding for further investigation into the control and exploitation of these reactions. Future research should focus on elucidating the precise radical-mediated mechanism of amino acid catalysis and on building a comprehensive quantitative database of the catalytic efficiencies of different amino acids and peptides. This will not only enhance our understanding of flavor and aroma generation but also provide valuable knowledge for the synthesis and stability of furan-containing molecules.

References

- 1. scispace.com [scispace.com]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. gcms.cz [gcms.cz]

- 4. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique [restek.com]

- 5. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. fda.gov [fda.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Butylfuran and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of 2-butylfuran and its derivatives, compounds of interest in medicinal chemistry and materials science. The furan scaffold is a key heterocyclic motif found in numerous biologically active molecules. The introduction of a butyl group at the 2-position can significantly influence the lipophilicity and biological activity of these compounds.

Core Synthesis Methodologies

Several classical and modern synthetic methods can be employed for the preparation of this compound and its derivatives. The choice of method often depends on the availability of starting materials, desired substitution pattern, and scalability. The primary methods covered in these notes are:

-

Direct Alkylation of Furan: This method involves the deprotonation of furan followed by reaction with a butyl electrophile.

-

Paal-Knorr Furan Synthesis: A classical method for forming the furan ring from a 1,4-dicarbonyl compound.

-

Fiest-Benary Furan Synthesis: Another classical furan synthesis involving the reaction of an α-halo ketone with a β-dicarbonyl compound.

-

Friedel-Crafts Acylation followed by Reduction: A two-step process to introduce the butyl group via an acyl intermediate.

-

Bio-based Catalytic Routes: Emerging methods utilizing biomass-derived starting materials like furfural.

Direct Alkylation of Furan

Direct C-H alkylation of furan is a straightforward approach to introduce a butyl group at the 2-position. This is typically achieved by metallation of furan, followed by quenching with a suitable butyl electrophile.

Experimental Protocol: Synthesis of this compound via Lithiation

This protocol is adapted from procedures for the synthesis of 2-alkylfurans.[1][2]

Materials:

-

Furan

-

n-Butyllithium (n-BuLi) in hexanes

-

1-Bromobutane (or 1-iodobutane for higher reactivity)

-

Tetrahydrofuran (THF), anhydrous

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA) (optional, can improve lithiation)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon/nitrogen inlet, add anhydrous THF.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Add furan to the cooled THF.

-

If using, add TMEDA to the solution.

-

Slowly add n-butyllithium dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature at -78 °C.

-

After the addition is complete, allow the mixture to stir at -78 °C for 30 minutes, then warm to room temperature and stir for an additional 90 minutes to ensure complete lithiation.

-

Cool the reaction mixture back down to -78 °C.

-

Add 1-bromobutane dropwise via the dropping funnel.

-

Allow the reaction to stir overnight, gradually warming to room temperature.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation to yield pure this compound.

Quantitative Data:

| Furan Derivative | Method | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 2-Pentylfuran | Lithiation | Furan, n-BuLi, 1-Bromopentane | THF | -78 to RT | Overnight | ~41 | [1] |

| This compound | Lithiation | Furan, n-BuLi, 1-Bromobutane, TMEDA | THF | -78 to RT | Overnight | ~33 | [1] |

Note: Yields can be highly dependent on the purity of reagents and strict anhydrous conditions.

Logical Workflow for Direct Alkylation:

Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis is a powerful method for constructing the furan ring from a 1,4-dicarbonyl compound.[3][4] For the synthesis of this compound, the required precursor would be octane-2,5-dione.

Experimental Protocol: Synthesis of 2-Butyl-5-methylfuran from Nonane-2,5-dione

This protocol is based on the general Paal-Knorr synthesis of 2,5-disubstituted furans.[5]

Materials:

-

Nonane-2,5-dione

-

p-Toluenesulfonic acid (p-TsOH) or another acid catalyst (e.g., H₂SO₄, HCl)

-

Toluene or another suitable solvent

-

Dean-Stark apparatus

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add nonane-2,5-dione and toluene.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain 2-butyl-5-methylfuran.

Quantitative Data for Paal-Knorr Synthesis:

| Furan Derivative | Starting Material | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Polysubstituted Furans | 1,4-Diketones | p-TsOH, H₂SO₄, etc. | Toluene | Reflux | Varies | Generally Good to High | [4] |

| 2-Isobutyl-5-methylfuran | 8-Methylnonane-2,5-dione | p-TsOH | Toluene | Reflux | - | - | [5] |

Note: Specific yield for this compound from octane-2,5-dione was not found in the search results, but is expected to be high under optimized conditions.

Paal-Knorr Synthesis Mechanism:

References

Application of 2-Butylfuran in Flavor and Fragrance Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butylfuran is a volatile organic compound found in a variety of cooked foods, including chicken, coffee, pork, and tomato.[1] It belongs to the class of heteroaromatic compounds and is characterized by a mild, sweet, fruity, and spicy aroma profile.[1][2][3][4] Its unique sensory properties make it a valuable ingredient in the flavor and fragrance industry, where it is used to impart or enhance specific aroma characteristics in a wide range of products. This document provides detailed application notes and experimental protocols for the use of this compound in flavor and fragrance research.

Sensory & Physicochemical Properties of this compound

A comprehensive understanding of the sensory and physicochemical properties of this compound is essential for its effective application.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂O | [5] |

| Molecular Weight | 124.18 g/mol | [5] |

| Appearance | Colorless liquid | [1] |

| Odor Profile | Mild, sweet, fruity, spicy, wine-like | [2][6] |

| Odor Threshold | Medium strength, spicy type | [1] |

| Boiling Point | 153-154 °C | [1] |

| Flash Point | 32 °C | [1] |

| Solubility | Slightly soluble in water; soluble in DMSO and Methanol | [1] |

| FEMA Number | 4081 | [5] |

| JECFA Number | 1490 | [5] |

Applications in Flavor & Fragrance Formulations

This compound's versatile aroma profile allows for its use in a variety of flavor and fragrance formulations. It is particularly effective in enhancing fruity notes and adding complexity to savory profiles. The following are suggested starting concentrations for the application of this compound in different food categories:

| Food Category | Recommended Concentration (ppm) | Reference |

| Oils and Fats | 2 - 10 | [6] |

| Dairy Products | 3 - 15 | [6] |

| Snack Foods and Seasonings | 5 - 25 | [6] |

Example Flavor Formulations (Conceptual)

The following are conceptual flavor formulations illustrating the potential application of this compound. These are starting points for further development and optimization.

Fruity Flavor Enhancer (e.g., for beverages, candies):

| Ingredient | Percentage (%) |

| Ethyl Acetate | 30.0 |

| Ethyl Butyrate | 20.0 |

| Isoamyl Acetate | 15.0 |

| Aldehyde C-16 (Strawberry Glycidate) | 10.0 |

| Vanillin | 5.0 |

| This compound | 2.0 |

| Ethyl Propionate | 18.0 |

Savory Flavor Enhancer (e.g., for soups, sauces, processed meats):

| Ingredient | Percentage (%) |

| 2-Methyl-3-furanthiol | 10.0 |

| 4-Hydroxy-2,5-dimethyl-3(2H)-furanone | 15.0 |

| Methional | 5.0 |

| Guaiacol | 3.0 |

| This compound | 7.0 |

| Thiamine Hydrochloride (Vitamin B1) | 20.0 |

| Vegetable Oil | 40.0 |

Experimental Protocols

Protocol 1: Synthesis of this compound via Lithiation of Furan

This protocol describes a potential laboratory-scale synthesis of this compound based on the well-established lithiation of furan followed by alkylation.

Materials:

-

Furan (freshly distilled)

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

-

1-Bromobutane

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware (oven-dried)

-

Magnetic stirrer and stirring bars

-

Low-temperature bath (e.g., dry ice/acetone, -78 °C)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet.

-

Add freshly distilled furan (1.0 equivalent) to anhydrous THF under an inert atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe, maintaining the temperature below -70 °C.

-

Stir the resulting solution at -78 °C for 1 hour to ensure complete lithiation.

-

Slowly add 1-bromobutane (1.1 equivalents) dropwise to the solution of 2-lithiofuran, again maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and add diethyl ether.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by fractional distillation to obtain pure this compound.

Visualization of Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Protocol 2: Sensory Evaluation of this compound - Odor Threshold Determination by Triangle Test

This protocol outlines a method for determining the odor detection threshold of this compound in water using the triangle test method.

Materials:

-

High-purity this compound

-

Odor-free water

-

Glass sniffing bottles with Teflon-lined caps

-

A panel of trained sensory assessors (e.g., 10-15 panelists)

-

Positive displacement pipettes

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a known concentration (e.g., 1000 ppm).

-

Preparation of Aqueous Dilutions: Prepare a series of dilutions of the stock solution in odor-free water, starting from a concentration well above the expected threshold and decreasing in steps (e.g., by a factor of 2 or 3).

-

Triangle Test Setup: For each concentration level, present three samples to each panelist: two will be blanks (odor-free water), and one will contain the this compound dilution. The position of the odd sample should be randomized for each panelist and each concentration.

-

Sensory Evaluation: Panelists are instructed to sniff each sample and identify the one that is different from the other two.

-

Data Collection: Record the number of correct and incorrect identifications for each concentration level.

-

Data Analysis: The detection threshold is typically defined as the concentration at which 50% of the panel can correctly identify the odd sample. Statistical analysis (e.g., using binomial distribution) should be applied to determine the significance of the results.

Visualization of Triangle Test Workflow:

Caption: Workflow for Odor Threshold Determination.

Protocol 3: Analysis of this compound in a Food Matrix by HS-SPME-GC-MS

This protocol describes a general method for the extraction and quantification of this compound from a food sample using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).

Materials:

-

Food sample

-

This compound analytical standard

-

Internal standard (e.g., d4-2-butylfuran or other suitable deuterated furan)

-

Saturated sodium chloride (NaCl) solution

-

20 mL headspace vials with PTFE/silicone septa

-

SPME fiber assembly (e.g., DVB/CAR/PDMS)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)

Procedure:

-

Sample Preparation: Homogenize the food sample. Weigh a known amount (e.g., 2-5 g) of the homogenized sample into a 20 mL headspace vial.

-

Internal Standard Spiking: Add a known amount of the internal standard solution to the vial.

-

Matrix Modification: Add a known volume of saturated NaCl solution (e.g., 5 mL) to the vial to increase the volatility of the analytes.

-

Equilibration: Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g., 60 °C) for a specific time (e.g., 15-30 minutes) to allow for equilibration of the volatiles in the headspace.

-

HS-SPME Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-40 minutes) at the same temperature.

-

GC-MS Analysis: Retract the fiber and immediately insert it into the hot GC inlet for thermal desorption of the analytes onto the analytical column.

-

Data Acquisition and Analysis: Run the GC-MS analysis in selected ion monitoring (SIM) mode for higher sensitivity and selectivity, monitoring characteristic ions for this compound and the internal standard. Quantify the concentration of this compound based on a calibration curve prepared with standard solutions.

Visualization of Analytical Workflow:

Caption: Analytical workflow for this compound.

Signaling Pathway of Olfaction

The perception of odorants like this compound is initiated by the interaction of the volatile molecule with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons in the nasal epithelium.[7][8] While the specific olfactory receptor(s) that bind to this compound have not yet been definitively identified, the general signaling cascade is well-understood.